molecular formula C12H8ClN3 B1527626 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 875340-50-4

4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1527626
CAS No.: 875340-50-4
M. Wt: 229.66 g/mol
InChI Key: ADQVKUWGTSOSDV-UHFFFAOYSA-N
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Description

4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic aromatic organic compound characterized by a pyrrolopyrimidine core structure

Scientific Research Applications

Chemistry: In chemistry, 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential as a kinase inhibitor, making it useful in biological research to study signal transduction pathways and cellular processes.

Medicine: Due to its biological activity, this compound is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique structure and reactivity make it a valuable tool in drug discovery and design.

Future Directions

The future directions for “4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine” could involve further exploration of its potential biological activities, as suggested by the interest in pyrrolo[3,2-d]pyrimidines in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-6-phenylpyrimidine with a suitable reagent to form the pyrrolopyrimidine core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Mechanism of Action

The mechanism by which 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine

Uniqueness: 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the phenyl group at the 6-position, which can influence its reactivity and biological activity compared to similar compounds without this group.

Properties

IUPAC Name

4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-12-11-10(14-7-15-12)6-9(16-11)8-4-2-1-3-5-8/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQVKUWGTSOSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60722857
Record name 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875340-50-4
Record name 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 251 (30.8 mg, 0.134 mmol) in NMP (1.4 mL) a suspension of KH in mineral oil (35%, 31 mL, 0.268 mmol) was added in one portion. The mixture was stirred at room temperature overnight and partitioned between EtOAc and water. The organic phase was collected, dried over anhydrous Na2SO4 and concentrated. The residue was purified by flash chromatography, eluent EtOAc/hexane (1:2) to afford title compound affording 252 (22.7 mg, 74% yield). MS (m/z): 230.1 (100%) 232.1 (33%) (M+1).
Name
Quantity
30.8 mg
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
31 mL
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

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